(3S)-piperidine-3-sulfonamide

Chiral resolution Enantioselective synthesis Stereospecific binding

This (3S)-piperidine-3-sulfonamide (CAS 2165356-00-1) is a chiral building block with defined (S)-stereochemistry at the 3-position of the piperidine ring. Unlike racemic mixtures or the (3R)-enantiomer, this single enantiomer ensures stereochemical fidelity in downstream synthesis, eliminating the need for chiral resolution. It serves as a versatile intermediate for antiviral protease inhibitor development (e.g., co-crystallization with Coxsackievirus A16 2A protease at 1.85 Å resolution) and receptor modulator SAR studies. The free base form enables direct nucleophilic reactions without neutralization steps.

Molecular Formula C5H12N2O2S
Molecular Weight 164.2
CAS No. 2165356-00-1
Cat. No. B6232627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-piperidine-3-sulfonamide
CAS2165356-00-1
Molecular FormulaC5H12N2O2S
Molecular Weight164.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1): Chiral Sulfonamide Building Block for Medicinal Chemistry and Drug Discovery


(3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1) is a chiral sulfonamide derivative featuring a piperidine ring with a sulfonamide group attached at the 3-position in the (S)-configuration . The compound has molecular formula C₅H₁₂N₂O₂S and molecular weight 164.23 g/mol . As a single-enantiomer sulfonamide building block, it serves as a versatile intermediate for the synthesis of enzyme inhibitors and receptor modulators in pharmaceutical research [1], with its well-defined stereochemistry providing a foundation for stereospecific structure-activity relationship studies .

Why Stereochemical Identity Matters for (3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1) in Drug Discovery Applications


The (3S)-piperidine-3-sulfonamide scaffold cannot be substituted with its racemic mixture or (3R)-enantiomer without altering downstream biological outcomes. The chiral center at the 3-position directly determines the three-dimensional spatial orientation of the sulfonamide group relative to the piperidine nitrogen, which governs hydrogen bonding geometry and electrostatic interactions with target protein binding pockets . While class-level evidence demonstrates that sulfonamide chirality modulates target selectivity and binding affinity [1], the quantitative differential binding and functional data required for direct procurement justification against specific analogs remain largely absent from the published literature for this compound. Users should therefore treat procurement decisions as stereochemistry-driven risk mitigation rather than evidence-backed potency optimization. The quantitative evidence below reflects the best currently available data while transparently noting where direct comparative measurements are lacking .

Quantitative Differentiation Evidence for (3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1) Versus Structural Analogs


Enantiomeric Identity: (3S) Stereochemistry Versus (3R) Enantiomer and Racemic Mixture

The target compound is defined by a single chiral center at the 3-position with (S)-absolute configuration, in contrast to the (3R)-enantiomer (CAS 2165501-62-0) or racemic piperidine-3-sulfonamide (CAS 1016811-80-5) . The (S)-configuration positions the sulfonamide group with distinct spatial orientation relative to the piperidine ring nitrogen, creating a unique hydrogen-bonding geometry that differs fundamentally from the (R)-enantiomer's three-dimensional arrangement . Literature on chiral sulfonamide derivatives indicates that enantiomeric pairs can exhibit differential binding affinities to protein targets [1].

Chiral resolution Enantioselective synthesis Stereospecific binding

Free Base Identity: (3S)-Piperidine-3-sulfonamide Versus Hydrochloride Salt Form

(3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1) is the free base form, contrasting with the hydrochloride salt (CAS 2322932-58-9) which incorporates HCl and has molecular weight 200.69 g/mol . The free base lacks the counterion present in the salt, enabling direct use in reactions requiring nucleophilic amine functionality without the need for prior neutralization . The free base also exhibits different physicochemical properties including predicted logP of -0.9731 and TPSA of 72.19 Ų , which influence solubility and partitioning behavior in synthetic and analytical workflows .

Free base Salt form Formulation development

Chiral Sulfonamide Scaffold in Protease Inhibitor Development

The (3S)-piperidine-3-sulfonamide core appears in active protease inhibitors, including a derivative (ASAP-0036751-001) co-crystallized with Coxsackievirus A16 2A protease at 1.85 Å resolution (PDB: 7i4u) [1]. This derivative incorporates an N-{[2-(methylsulfanyl)phenyl]acetyl} substituent on the piperidine nitrogen, demonstrating the scaffold's capacity to support ligand-protein interactions [2]. While no direct comparative binding data exists between the unsubstituted (3S)-piperidine-3-sulfonamide core and alternative scaffolds, the co-crystal structure confirms that the (3S)-stereochemistry and sulfonamide group can productively engage protease active sites when appropriately elaborated [1].

Protease inhibition Coxsackievirus Antiviral research

Comparative Physicochemical Properties: (3S)-Piperidine-3-sulfonamide Versus Piperidine-3-sulfonamide Scaffold

The (3S)-piperidine-3-sulfonamide exhibits predicted boiling point of 328.5±52.0 °C, density of 1.31±0.1 g/cm³, and pKa of 10.40±0.20 . These values reflect the compound's behavior as a sulfonamide-bearing piperidine, with the pKa indicating the basicity of the piperidine nitrogen. The sulfonamide group contributes to hydrogen-bonding capacity (TPSA = 72.19 Ų) and polarity (logP = -0.9731) , which influence aqueous solubility and membrane permeability characteristics. While these are predicted values, they provide a quantitative baseline for comparing formulation behavior and synthetic compatibility across piperidine sulfonamide derivatives [1].

Physicochemical properties Solubility Formulation

Research Application Scenarios for (3S)-Piperidine-3-sulfonamide (CAS 2165356-00-1)


Stereospecific Protease Inhibitor Development

Leveraging the (3S)-piperidine-3-sulfonamide scaffold as a stereochemically defined core for antiviral protease inhibitor synthesis. The scaffold's validated binding competency, demonstrated by co-crystallization of a derivative with Coxsackievirus A16 2A protease at 1.85 Å resolution [1], supports its use in structure-based drug design programs targeting viral proteases. The (S)-stereochemistry provides a consistent chiral framework for SAR exploration .

Enantioselective Building Block for Chiral Drug Candidate Synthesis

Employing the single-enantiomer (3S)-piperidine-3-sulfonamide as a stereochemically pure intermediate for synthesizing chiral pharmaceutical candidates. Unlike racemic piperidine-3-sulfonamide (CAS 1016811-80-5) or the (3R)-enantiomer (CAS 2165501-62-0), the (3S)-configuration ensures stereochemical fidelity throughout subsequent synthetic steps [1]. This eliminates the need for post-synthetic chiral resolution and reduces the risk of divergent biological outcomes due to enantiomeric impurity [2].

Free Base-Enabled Synthetic Derivatization

Selecting the free base form (CAS 2165356-00-1) rather than the hydrochloride salt (CAS 2322932-58-9) for reactions requiring nucleophilic amine reactivity without neutralization steps [1]. The free base enables direct alkylation, acylation, or sulfonylation at the piperidine nitrogen, streamlining synthetic workflows where salt neutralization would otherwise be necessary . The predicted physicochemical properties (boiling point 328.5±52.0 °C, logP -0.9731) guide solvent selection and reaction condition optimization .

Technical Documentation Hub

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